5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride
Description
Properties
IUPAC Name |
5-(2-chloroethyl)-1-ethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-10-7(3-5-8)4-6-9-10;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAZEDWQIXJUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to mechlorethamine, which is an alkylating agent used to treat various types of cancer. Alkylating agents work by binding to DNA in cancer cells, preventing them from dividing and growing.
Mode of Action
5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride, like other alkylating agents, works by binding to DNA. It forms covalent bonds with the DNA, causing cross-linking between the two DNA strands, making it impossible for the DNA to uncoil and separate. This, in turn, inhibits DNA replication and transcription, leading to cell death.
Biochemical Pathways
By cross-linking the DNA strands, it prevents the normal functioning of the DNA replication machinery, leading to cell death.
Pharmacokinetics
Alkylating agents like mechlorethamine are rapidly absorbed and widely distributed in the body. They are metabolized in the liver and excreted in the urine.
Result of Action
The result of the action of this compound is the prevention of DNA replication and transcription in cancer cells, leading to cell death. This can lead to a reduction in the size of tumors and may slow the progression of the disease.
Biological Activity
5-(2-Chloroethyl)-1-ethyl-1H-pyrazole hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a pyrazole derivative characterized by the presence of a chloroethyl group. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The chloroethyl moiety is known to facilitate alkylation reactions, which can lead to DNA damage in rapidly dividing cells, a mechanism exploited in cancer therapeutics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects on A549 (lung cancer) cell lines, reporting an IC50 value indicative of effective growth inhibition. Specific derivatives demonstrated IC50 values ranging from 26 µM to 49.85 µM, suggesting that modifications in the pyrazole structure can enhance potency against tumor cells .
- Mechanisms of Induced Apoptosis :
-
Inhibition of Kinases :
- Certain pyrazole derivatives have been identified as potent inhibitors of kinases such as Aurora-A, which plays a crucial role in cell cycle regulation. For example, compounds derived from pyrazoles exhibited IC50 values as low as 0.067 µM against Aurora-A kinase, highlighting their potential as targeted cancer therapies .
Biological Activity Summary Table
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | A549 (Lung Cancer) | 26 - 49.85 | Induction of apoptosis |
| Kinase Inhibition | Aurora-A | 0.067 | Cell cycle regulation |
| Antitumor Activity | Various Cancer Cells | Varies | DNA alkylation leading to cell death |
Comparison with Similar Compounds
4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (QY-0204) and 5-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (QZ-0497)
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
- Functional Group Variation: This compound () replaces the chloroethyl group with amino (-NH₂) and carboxamide (-CONH₂) groups. These polar substituents enhance hydrogen bonding capacity, likely improving solubility but reducing alkylating reactivity.
Heterocyclic Analogues with Chloroethyl Groups
N-(2-Chloroethyl)pyrrolidine Hydrochloride
- Core Structure : A pyrrolidine ring (saturated five-membered nitrogen heterocycle) instead of pyrazole. Saturation reduces aromaticity, increasing conformational flexibility but decreasing π-π stacking interactions common in drug-receptor binding.
- Reactivity : The tertiary amine in pyrrolidine may enhance nucleophilicity, whereas the pyrazole’s aromaticity stabilizes the chloroethyl group for controlled alkylation.
2-(2-Chloroethyl)-1H-imidazole Hydrochloride
- Heteroatom Arrangement : Imidazole (two nitrogen atoms in 1,3-positions) vs. pyrazole (1,2-positions). This difference alters electron distribution, affecting reactivity in alkylation or metal coordination.
Pharmacologically Active Chloroethyl Compounds
Bendamustine Hydrochloride
- Core Structure: A benzimidazole derivative with bis(2-chloroethyl)amino groups (). The bulkier aromatic system and dual chloroethyl groups enhance DNA cross-linking efficiency, a mechanism critical in its FDA-approved use for leukemia and lymphoma.
Data Table: Key Comparisons
Preparation Methods
Direct Chlorination of Pyrazole Derivatives
One approach involves the chlorination of pyrazole precursors bearing ethyl substituents. For example, the chlorination of 1-ethyl-5-(2-hydroxyethyl)pyrazole or related esters under controlled conditions with hydrochloric acid and hydrogen peroxide can yield chloro-substituted pyrazole derivatives. This method is exemplified by the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, which shares structural similarities with 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride and involves:
- Reacting 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester with hydrochloric acid and hydrogen peroxide in the presence of dichloroethane at 20–30 °C.
- Slow dropwise addition of hydrogen peroxide followed by incubation at 50–70 °C for several hours.
- Purification steps including filtration, washing, and drying to isolate the chloro-substituted product with high purity (>95%) and good yield (>80%).
Although this example is for a closely related pyrazole ester, the principles apply to the preparation of this compound, where selective chlorination is critical.
Alkylation of Pyrazole with 2-Chloroethyl Halides
Another common synthetic route involves the alkylation of 1-ethyl-1H-pyrazole with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) under basic conditions. This method typically includes:
- Deprotonation of the pyrazole nitrogen with a base such as potassium carbonate or sodium hydride.
- Nucleophilic substitution with 2-chloroethyl halide to introduce the 2-chloroethyl group at the 5-position.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
This approach allows for regioselective substitution and can be optimized by controlling temperature, solvent, and molar ratios to maximize yield and purity.
Dehydrohalogenation and Vinylpyrazole Intermediates
Literature on vinylpyrazole chemistry indicates that 1-(2-haloethyl)pyrazoles can undergo dehydrohalogenation to form 1-vinylpyrazoles using bases such as potassium hydroxide in ethanol. This reaction pathway is relevant because it highlights the sensitivity of 2-haloethyl substituents on pyrazoles and the need to carefully control reaction conditions to avoid elimination side reactions when preparing this compound.
Detailed Research Findings and Data
Notes on Purification and Quality Control
- Purification often involves filtration to remove inorganic salts, solvent removal under reduced pressure, and recrystallization or vacuum distillation to achieve high purity.
- Washing with sodium sulfite and sodium carbonate solutions helps remove residual oxidants and acidic impurities.
- Analytical techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the final compound.
- Maintaining reaction temperatures within specified ranges is critical to prevent side reactions such as elimination or over-chlorination.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-chloroethyl)-1-ethyl-1H-pyrazole hydrochloride, and how can statistical experimental design methods improve yield?
- Methodological Answer : Utilize response surface methodology (RSM) or factorial design to systematically optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can identify interactions between variables like reaction time and reagent stoichiometry, reducing trial-and-error approaches . Coupling this with spectroscopic validation (e.g., NMR, IR) ensures structural fidelity while maximizing yield.
Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H/13C NMR (to confirm substitution patterns and proton environments), FT-IR (to verify functional groups like C-Cl and pyrazole ring vibrations), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-referencing with X-ray crystallography data from analogous pyrazole derivatives (e.g., Ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole-5-carboxylate) ensures structural accuracy .
Q. What safety protocols are critical for handling the chloroethyl group in this compound during laboratory synthesis?
- Methodological Answer : Follow fume hood protocols and use chemical-resistant PPE (gloves, goggles) due to the reactive chloroethyl moiety. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 4-Chloro-5-(trifluoromethyl)-1H-pyrazole) for guidance on spill management, storage (dry, inert atmosphere), and first-aid measures .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of the chloroethyl group under varying reaction conditions?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, focusing on bond dissociation energies (BDEs) of the C-Cl bond. Integrate quantum chemical reaction path searches (e.g., using the GRRM17 software) to identify transition states and intermediates. Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates) can reconcile computational predictions with empirical data .
Q. How do solvent polarity and temperature influence the compound’s stability, and what experimental protocols ensure accurate degradation kinetics?
- Methodological Answer : Conduct accelerated stability studies in solvents of varying polarity (e.g., DMSO vs. hexane) at controlled temperatures. Use HPLC or GC-MS to quantify degradation products (e.g., ethylene byproducts). Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. For reproducibility, document humidity and light exposure using standardized ICH guidelines .
Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in the compound’s reaction mechanisms?
- Methodological Answer : Implement a feedback loop where experimental data (e.g., kinetic isotope effects) refine computational models. For example, discrepancies in nucleophilic substitution rates (SN1 vs. SN2) can be addressed by adjusting solvent parameters in simulations. Cross-validate with isotopic labeling or trapping experiments for intermediates .
Q. What methodologies are recommended for analyzing the compound’s interactions with biological targets, such as enzyme inhibition?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., carbonic anhydrase isoforms). Validate via surface plasmon resonance (SPR) or fluorescence quenching assays . Compare with structurally related pyrazole derivatives (e.g., 5-(4-chlorophenyl)-3-trifluoromethylpyrazole) to establish structure-activity relationships (SAR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
